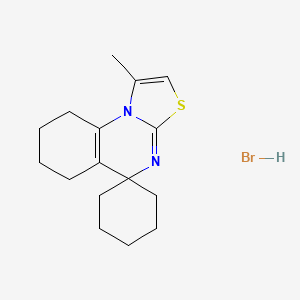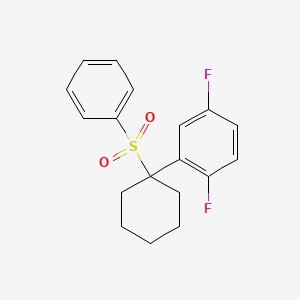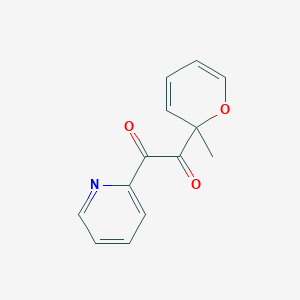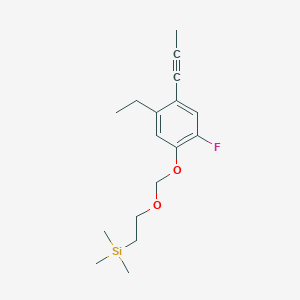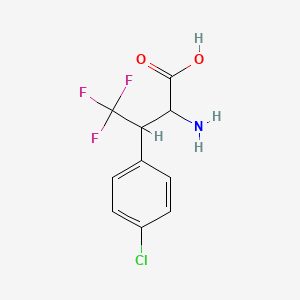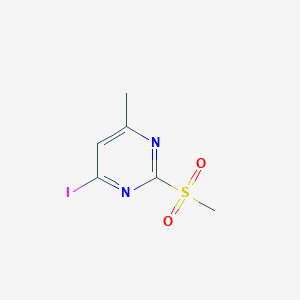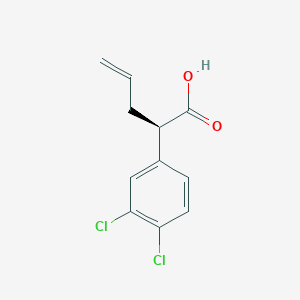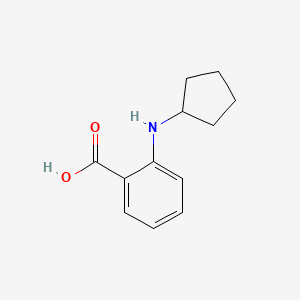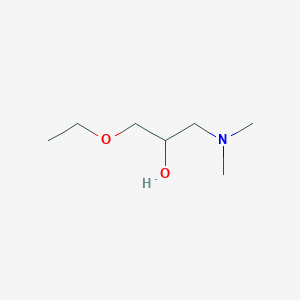
1-(Dimethylamino)-3-ethoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-3-ethoxypropan-2-ol is an organic compound with a molecular formula of C7H17NO2. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.
Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one
Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.
相似化合物的比较
1-(Dimethylamino)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:
1-(Dimethylamino)-2-propanol: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(Dimethylamino)-3-methoxypropan-2-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(Dimethylamino)-3-ethoxybutan-2-ol: Has an additional carbon in the backbone, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
1-(dimethylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3 |
InChI 键 |
ZFLHULGZXVBRNR-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(CN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
